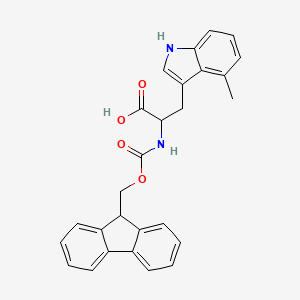
Methyl 3-(2-amino-4-methoxypyridin-3-yl)acrylate
Vue d'ensemble
Description
“Methyl 3-(2-amino-4-methoxypyridin-3-yl)acrylate” is a unique chemical compound with the empirical formula C10H12N2O3 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCOC(=O)\\C=C\\c1c(N)nccc1OC . The compound has a molecular weight of 208.21 . Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 208.21 .Applications De Recherche Scientifique
Photoinduced Birefringence Behavior
- A study by Cao et al. (2008) explored the synthesis and polymerization of methacrylate monomers containing azo and electronic push and pull structures. The polymers obtained, including variations with methoxy substituted structures, exhibited controlled molecular weights and showed significant photoinduced birefringence and surface relief grating behavior in their thin-film state.
Catalysis with AlCl3
- Research by Tang Lin (2003) studied the reaction of 3-amino-4-methoxy acetanilide with methyl acrylate catalyzed by AlCl3 and AlCl3-alkalinous substance systems. It was found that the AlCl3-alkalinous catalysis system had better selectivity and yields compared to AlCl3 catalysis alone.
Photopolymerization Studies
- Guillaneuf et al. (2010) Guillaneuf et al. (2010) investigated a novel alkoxyamine compound as a photoiniferter for polymerization. This compound undergoes UV irradiation to generate corresponding alkyl and nitroxide radicals, indicating its potential in photopolymerization processes.
Synthesis of Pyrazolo and Triazolo Pyrimidines
- A study by Sweidan et al. (2020) reported on the selective cyclization modes of methyl 3′-heteroarylamino-2′-(2,5-dichlorothiophene-3-carbonyl)acrylates to synthesize pyrazolo and triazolo pyrimidines. This research sheds light on the cyclization process involving methoxy substituted structures.
Reaction Mechanism Study
- Zhang et al. (2013) Zhang et al. (2013) proposed and described the synthesis of 2-pyridone derivatives from different substituted amines and various 3-(E)-methyl 3-(4-oxo-4H-chromen-3-yl)acrylate derivatives. They proposed a reaction mechanism based on their findings.
Propriétés
IUPAC Name |
methyl (E)-3-(2-amino-4-methoxypyridin-3-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-14-8-5-6-12-10(11)7(8)3-4-9(13)15-2/h3-6H,1-2H3,(H2,11,12)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESOIJQIRYUXGA-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)N)C=CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=NC=C1)N)/C=C/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-Methyl-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390446.png)


![3-[2-Fluoro-4-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390452.png)









